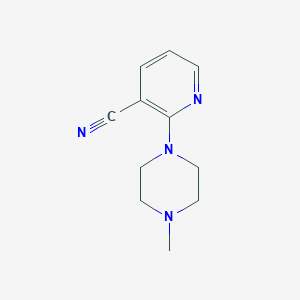

2-(4-Methylpiperazin-1-yl)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

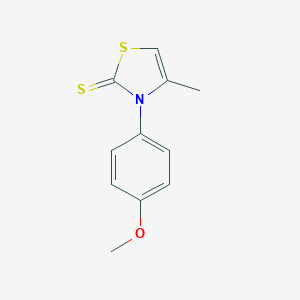

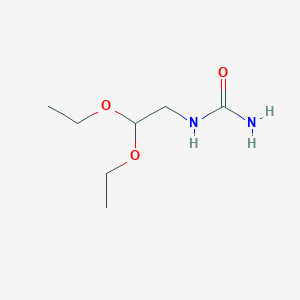

2-(4-Methylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C11H14N4 and a molecular weight of 202.26 g/mol . It is a specialty product used for proteomics research .

Synthesis Analysis

The synthesis of 2-(4-Methylpiperazin-1-yl)nicotinonitrile involves a one-pot method under microwave conditions . The Knoevenagel condensation reaction is used in this process . An efficient palladium-catalyzed C–C Suzuki coupling is also used in the synthesis of related compounds .Molecular Structure Analysis

The molecular structure of 2-(4-Methylpiperazin-1-yl)nicotinonitrile is represented by the formula C11H14N4 . More detailed structural analysis would require additional information such as spectroscopic data.Physical And Chemical Properties Analysis

The compound has a molecular weight of 202.26 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Summary of the Application

This compound, also referred to as NA-2, has been studied for its potential antidepressant effects. It was screened in rodent models of depression .

Methods of Application or Experimental Procedures

The compound was administered acutely and chronically (for 14 days) at lower dose levels in mice forced swim test (FST). Interaction studies in FST revealed the reversal of mCPP induced immobility, attenuation of antidepressant effects of fluoxetine and desipramine .

Results or Outcomes

The compound exhibited antidepressant-like effects. Chronic NA-2 treatment restored the behavioural deficits in olfactory bulbectomized (OBX) rats as indicated by reduction in hyperactivity in novel open field test .

2. Application in Antibacterial Research

Summary of the Application

The compound has been used in the synthesis of novel Mannich bases, which have been tested for their antibacterial activities .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of Mannich bases from N’-(2-HYDROXY PHENYL)-N’-(4-METHYLPIPERAZIN-1-YL) FURAN-2-CARBOHYDRAZIDE .

Results or Outcomes

The synthesized compounds were tested for their antibacterial activities against Gram positive and Gram negative bacteria, antimicrobial activities and antifungal activities .

Safety And Hazards

Propriétés

IUPAC Name |

2-(4-methylpiperazin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-10(9-12)3-2-4-13-11/h2-4H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIUSLVQWZDMIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=CC=N2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200982 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)nicotinonitrile | |

CAS RN |

52943-14-3 |

Source

|

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052943143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarbonitrile, 2-(4-methyl-1-piperazinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B186293.png)

![9-Oxabicyclo[3.3.1]nonan-1-ol](/img/structure/B186295.png)

![2,8-Diazaspiro[5.5]undecane-1,3,7,9-tetrone](/img/structure/B186299.png)

![n-(2-Chlorophenyl)-6-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B186309.png)